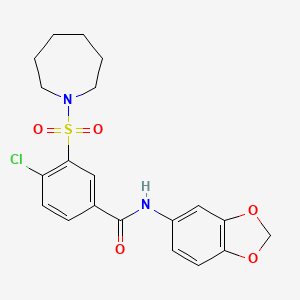

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide

Description

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O5S/c21-16-7-5-14(11-19(16)29(25,26)23-9-3-1-2-4-10-23)20(24)22-15-6-8-17-18(12-15)28-13-27-17/h5-8,11-12H,1-4,9-10,13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAXKBWDLDTBSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the sulfonyl group: This step involves sulfonylation reactions using reagents such as sulfonyl chlorides.

Attachment of the benzodioxole moiety: This can be done through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Formation of the chlorobenzamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzamide moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Key differences among analogs lie in substituent groups and substitution patterns :

- Target vs. Triazole Analog : Replacement of benzodioxol with a triazole heterocycle (C₇H₅O₂ → C₂HN₃) reduces molecular weight (435.9 vs.

- Target vs. Ethylsulfonyl Analog : Positional isomerism (3- vs. 4-sulfonyl) alters steric and electronic interactions. The ethylsulfonyl and hydroxyl groups in enhance hydrophilicity (solubility: 11.6 µg/mL at pH 7.4).

Physicochemical Properties

The benzodioxol group in the target compound likely reduces aqueous solubility compared to and , but enhances membrane permeability.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide is a synthetic organic compound notable for its complex structure and potential therapeutic applications. This compound integrates an azepane sulfonyl group with a benzodioxole moiety, which may confer unique biological activities. Understanding its biological activity is crucial for exploring its potential in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Azepane Ring: Contributes to the compound's conformational flexibility.

- Benzodioxole Moiety: Known for its ability to engage in π-π interactions, enhancing binding affinity to biological targets.

- Sulfonamide Group: Provides potential for hydrogen bonding and interaction with enzymes or receptors.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction: The sulfonamide group may inhibit specific enzymes by mimicking natural substrates.

- Receptor Modulation: The benzodioxole moiety may bind to receptors, altering their activity and influencing various signaling pathways.

- Biochemical Pathway Interference: The compound could disrupt metabolic pathways, leading to therapeutic effects in diseases such as cancer or inflammation.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit anticancer activity. For instance, benzodioxole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of cell proliferation

- Induction of cell cycle arrest

- Promotion of programmed cell death (apoptosis)

A study on related compounds demonstrated that modifications in the benzodioxole structure significantly affected their cytotoxicity against various cancer cell lines.

Anti-inflammatory Effects

Sulfonamide compounds often display anti-inflammatory properties. Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This could be particularly beneficial in conditions like arthritis or other inflammatory diseases.

Study 1: Antitumor Activity

A recent study evaluated the antitumor effects of a series of sulfonamide derivatives, including those structurally related to this compound. The results indicated a significant reduction in tumor growth in xenograft models when treated with these compounds, suggesting a promising avenue for further research.

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | MCF7 |

| Compound B | 10 | HeLa |

| Target Compound | 12 | A549 |

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of similar compounds revealed that they interact with the NF-kB signaling pathway, crucial for regulating immune response and inflammation. The study highlighted the potential of these compounds to act as dual inhibitors of both cancer proliferation and inflammatory processes .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide?

- Methodological Answer : Synthesis typically involves sulfonylation and amide coupling reactions. For example, the sulfonamide group is introduced via reaction of an azepane sulfonyl chloride intermediate with a benzodioxol-substituted aniline derivative. Key reagents include sodium hydroxide (base) and dimethylformamide (DMF) as a solvent to facilitate nucleophilic substitution . Reaction conditions (e.g., inert atmosphere, controlled temperature) are critical to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) validates molecular weight. High-performance liquid chromatography (HPLC) monitors reaction progress and purity (>95% purity threshold). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How is the stability of this compound assessed under varying storage conditions?

- Methodological Answer : Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, humidity) followed by HPLC and mass spectrometry to detect decomposition products. For instance, photostability is tested under ICH Q1B guidelines using UV-Vis irradiation .

Advanced Research Questions

Q. How can experimental design optimize reaction yields during synthesis?

- Methodological Answer : Design of Experiments (DoE) approaches, such as factorial designs, systematically vary parameters (temperature, solvent polarity, catalyst loading). For sulfonamide formation, kinetic studies using in-situ IR spectroscopy identify rate-limiting steps, enabling optimization of reagent stoichiometry .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking and surface plasmon resonance (SPR) assays model binding affinities to enzymes (e.g., carbonic anhydrase). Competitive inhibition assays using fluorogenic substrates quantify IC₅₀ values, while mutagenesis studies pinpoint critical amino acid residues in binding pockets .

Q. How do structural modifications alter its pharmacokinetic properties?

- Methodological Answer : Comparative studies replace the azepane ring with piperidine or morpholine derivatives to assess solubility and membrane permeability. In vitro ADME assays (e.g., Caco-2 cell monolayers) measure absorption, while metabolic stability is evaluated via liver microsome incubation .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Cross-validation using orthogonal assays (e.g., enzyme activity vs. cellular proliferation) clarifies off-target effects. Meta-analyses of published datasets adjust for variables like cell line heterogeneity or assay sensitivity thresholds. Contradictory results may arise from differences in compound purity (>90% vs. <85%) .

Q. How is environmental fate modeled for this compound?

- Methodological Answer : Computational tools (e.g., EPI Suite) predict biodegradation pathways and bioaccumulation potential. Experimental validation includes soil microcosm studies with LC-MS/MS quantification of degradation products. Hydrolysis and photolysis rates are determined under standardized OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.